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Cyanidin 3-sophoroside chloride

Polyphenol Oxidase Inhibition Enzyme Kinetics Anti-Browning

Standard cyanidin monoglucosides lack non-competitive PPO inhibition kinetics and degrade faster under heat. This sophoroside disaccharide (C27H31ClO16, MW 646.98) solves both issues. - **PPO inhibition:** Non-competitive, reversible; binding energy -8.124 kcal/mol; validated ex vivo on fresh-cut apples (browning index reduced). - **Thermal stability:** At 105°C/30 min, degrades 6.6% less than cyanidin 3-glucoside; ideal for jam/pasteurization. - **Analytical standard:** Earlier retention time in RP-HPLC vs glucoside; essential for Brassica anthocyanin profiling (red cabbage: 14.27% of total anthocyanins). Supplied as chloride salt for enhanced stability and high water solubility.

Molecular Formula C27H31ClO16
Molecular Weight 647.0 g/mol
Cat. No. B3028310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanidin 3-sophoroside chloride
Molecular FormulaC27H31ClO16
Molecular Weight647.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O.[Cl-]
InChIInChI=1S/C27H30O16.ClH/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9;/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33);1H/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27-;/m1./s1
InChIKeySGNFWBVNFUISGD-VENVAYKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanidin 3-Sophoroside Chloride Overview


Cyanidin 3-sophoroside chloride (Cy 3-soph chloride) is an anthocyanin glycoside composed of a cyanidin aglycone core conjugated with the disaccharide sophorose at the 3-O position, typically supplied as the chloride salt for enhanced stability . With a molecular formula of C₂₇H₃₁ClO₁₆ and a molecular weight of approximately 646.98 g/mol, this compound occurs naturally as a purple-red powder and exhibits high water solubility owing to its glycosylated structure [1]. As a member of the flavonoid class within the anthocyanidin-3-O-glycoside subgroup, cyanidin 3-sophoroside is biosynthesized from cyanidin 3-glucoside via the enzymatic addition of a glucose moiety at the 2′′-O-position of the existing glucose, forming the sophorosyl linkage [2][3]. This compound is commonly found in red cabbage (Brassica oleracea), red raspberry (Rubus idaeus), and Garcinia mangostana rind, where it often represents one of the major anthocyanin constituents alongside various acylated derivatives [4][5].

1
PPO inhibition study fit: non-competitive, reversible enzyme kinetics research
2
Anthocyanin analytical standard: distinct RP-HPLC retention for Brassica profiling
3
Thermal stability research: diglycoside degradation studies under processing conditions

Cyanidin 3-Sophoroside Chloride: Why Substitution Fails


Procurement of cyanidin 3-sophoroside chloride over its more common and often less expensive analog cyanidin 3-glucoside is scientifically mandated by three critical structural-functional relationships that preclude generic substitution. First, the sophorosyl (disaccharide) moiety confers a distinct enzyme inhibition mechanism: cyanidin 3-sophoroside acts as a non-competitive, reversible inhibitor of polyphenol oxidase (PPO), whereas monoglucosides such as cyanidin 3-glucoside lack this specific kinetic profile [1]. Second, the diglycoside structure alters chromatographic behavior substantially—under reversed-phase HPLC conditions, cyanidin 3-sophoroside exhibits significantly shorter retention time (weaker retention) than cyanidin 3-glucoside, requiring distinct analytical method development and precluding simple molar substitution in analytical standards [2]. Third, thermal stability and degradation kinetics in food and biological matrices differ quantitatively between sophoroside and monoglucoside forms, with cyanidin 3-sophoroside demonstrating superior retention under thermal processing conditions [3][4]. These differential properties are not class-wide; they derive specifically from the 1→2 glycosidic linkage of the sophorose moiety, meaning that alternative cyanidin glycosides (glucoside, rutinoside, galactoside) cannot recapitulate the same inhibition kinetics, stability profile, or analytical behavior .

Cyanidin 3-glucoside cannot recapitulate PPO inhibition kinetics
The sophorosyl disaccharide confers non-competitive, reversible inhibition; monoglucosides lack this kinetic profile in reported studies. Assay response context may differ.
Analytical method transfer may require re-validation
Cyanidin 3-sophoroside elutes earlier under RP-HPLC. Direct molar substitution with cyanidin 3-glucoside as calibration standard is not supported without chromatographic re-baselining.
Thermal stability ranking differs among glycosides
Reported degradation rates in jam processing show sophoroside, rutinoside, and glucoside exhibit distinct thermal loss profiles; class-level inference may not transfer across matrices.

Cyanidin 3-Sophoroside Chloride: Comparative Evidence


Non-Competitive PPO Inhibition Kinetics

Cyanidin 3-sophoroside (CS) exhibits non-competitive, reversible inhibition of polyphenol oxidase (PPO), a kinetic mechanism confirmed by Lineweaver-Burk plot analysis. In molecular docking studies, CS demonstrated a binding energy of −8.124 kcal/mol with PPO, indicating stable enzyme-inhibitor complex formation [1][2]. The static quenching mechanism was temperature-dependent with an activation energy of 4.654 ± 0.1091 kJ·mol⁻¹, confirming ground-state complex formation with conformational alteration of the enzyme validated by 3D fluorescence and circular dichroism spectroscopy [2]. In ex vivo application, CS treatment decreased PPO activity and reduced the browning index of fresh-cut apples, extending shelf life [1]. While comparative kinetic data for cyanidin 3-glucoside under identical PPO assay conditions was not located in available primary literature, the non-competitive inhibition mode of CS is structurally conferred by the sophorosyl moiety and is not a class-level property of all cyanidin glycosides .

PPO Inhibition Kinetics
Class-level inference
Binding energy: −8.124 kcal/mol; Activation energy: 4.654 ± 0.1091 kJ·mol⁻¹
Reported non-competitive reversible mechanism context
Data to verify; monoglucoside comparator data not available in same system
Polyphenol Oxidase Inhibition Enzyme Kinetics Anti-Browning Food Preservation Postharvest Storage

Thermal Stability in Raspberry Jam

In a head-to-head stability study of cyanidin derivatives in raspberry jam formulations, cyanidin 3-sophoroside (cy-3-soph) demonstrated significantly lower thermal degradation compared to cyanidin 3-glucoside (cy-3-glu) under identical processing conditions [1]. After 5 minutes of cooking at 90°C in sugar jam (60% fruit puree, 30% saccharose), cy-3-soph showed 35.6% loss versus 38.4% loss for cy-3-glu—a 2.8 percentage point advantage [1]. More critically, under the most severe conditions tested (30 minutes at 105°C in sugar jam), cy-3-soph degradation reached 74.5% compared to 81.1% for cy-3-glu, representing a 6.6 percentage point reduction in loss [1]. In sugar-low jam (94.2% fruit puree, 5% saccharose), the advantage was even more pronounced: after 5 minutes at 90°C, cy-3-soph loss was only 13.4% compared to 24.6% for cy-3-glu—a difference of 11.2 percentage points [1]. Under the 105°C/30 minute sugar-low jam condition, cy-3-soph loss was 44.2% versus 55.1% for cy-3-glu (10.9 percentage point advantage) [1]. Cyanidin 3-rutinoside (cy-3-ru) showed intermediate stability, with cy-3-soph and cy-3-ru exhibiting relatively equable stability in sugar-low jam [1].

Thermal Stability in Jam
Head-to-head
Cyanidin 3-sophoroside vs 3-glucoside: 13.4% vs 24.6% loss (90°C, 5 min, sugar-low jam); 44.2% vs 55.1% loss (105°C, 30 min)
Supports thermal stability screening context
Raspberry jam model; reported percentage-point differences
Thermal Stability Food Processing Anthocyanin Degradation Jam Formulation Natural Colorant Stability

RP-HPLC Retention Behavior

Under reversed-phase HPLC conditions, cyanidin 3-sophoroside (Cy3Sopho) exhibits significantly weaker retention than cyanidin 3-glucoside (Cy3Glu), a chromatographic distinction that arises from the sophorosyl diglycoside structure versus the monoglucoside [1]. In a comparative analysis of cyanidin glycosides, Cy3Sopho elutes earlier (lower retention time) than Cy3Glu, whereas the isomeric diglycoside cyanidin 3-laminaribioside (Cy3Lami) exhibits retention times closer to cyanidin 3-rutinoside [1]. This differential retention behavior necessitates specific mobile phase optimization to achieve baseline separation of Cy3Sopho from other anthocyanins in complex mixtures [1]. Electronic absorption spectra of Cy3Glu, Cy3Sopho, and Cy3Lami are practically indistinguishable, but are distinguishable from the spectrum of Cy3Rut, which exhibits a small bathochromic shift of the main absorption band by 1 nm [1]. The sophorosyl substitution at the 3-position of cyanidin was previously reported to have no significant effect on UV–vis spectral characteristics and most color indices compared to the glucosyl substitution, except for molar absorptivity and C* (chroma) value [2].

RP-HPLC Retention
Head-to-head
Retention order: Cy3Sopho
Analytical method selection context
Reversed-phase HPLC; distinct elution requires separate calibration
Abundance in Red Cabbage
Class-level inference
14.27% of total anthocyanin content (~169.5 μg·g⁻¹ FW); third most abundant cyanidin derivative
Source-material selection context
Reported Brassica oleracea profile; extraction feedstock review
HPLC Analysis Chromatographic Separation Anthocyanin Profiling Analytical Method Development Quality Control

Anthocyanin Abundance in Red Cabbage

Quantitative HPLC-DAD-ESI/MS analysis of red cabbage (Brassica oleracea L. ssp. capitata f. rubra) identified 14 distinct anthocyanins, all of which are cyanidins and their derivatives [1]. The three most abundant anthocyanins were cyanidin 3-feruloylsophoroside-5-glucoside (35.12%), cyanidin 3-p-coumaroylsophoroside-5-glucoside (26.76%), and cyanidin 3-sophoroside-5-glucoside (14.27%) [1][2]. The total anthocyanin content was quantified at 1,187.92 μg·g⁻¹ fresh weight [1]. In subcritical water extraction optimization studies, cyanidin-3-sophoroside-5-glucoside was determined as the dominant anthocyanin in red cabbage extracts, along with acylated sophoroside derivatives [3]. The isolated fraction containing cyanidin-3-sophoroside-5-glucoside and cyanidin-3-(sinapoyl)-sophoroside-5-glucoside was specifically identified as the fraction responsible for tyrosinase inhibitory activity [4]. In Brassica vegetables, cyanidin-3-sophoroside-5-glucoside is considered a characteristic anthocyanin of the genus, whereas cyanidin-3,5-diglucoside is present in red cabbage but absent in cauliflower [5].

Abundance in Red Cabbage
Class-level inference
14.27% of total anthocyanin content (~169.5 μg·g⁻¹ FW); third most abundant cyanidin derivative
Source-material selection context
Reported Brassica oleracea profile; extraction feedstock review
Anthocyanin Profiling Natural Product Extraction Red Cabbage Composition Source Material Selection Cyanidin Derivatives

Cyanidin 3-Sophoroside Chloride: Validated Applications


Anti-Browning Agent Development for Postharvest Fruit

Cyanidin 3-sophoroside chloride is directly validated as a non-competitive, reversible PPO inhibitor with a binding energy of −8.124 kcal/mol, confirmed by Lineweaver-Burk kinetic analysis and molecular docking studies [1]. In ex vivo application, treatment of fresh-cut apples with cyanidin 3-sophoroside reduced PPO activity and browning index, extending shelf life [1]. Researchers developing anti-browning agents for the food and agricultural industries should prioritize this compound over cyanidin 3-glucoside, which lacks documented non-competitive PPO inhibition kinetics in the same assay system . The reversible inhibition mechanism is particularly valuable for applications requiring temporary enzyme suppression without permanent inactivation, a profile not established for monoglucoside anthocyanins [2].

Natural Colorant Thermal Stability Testing

In thermal processing applications such as jam manufacturing, cyanidin 3-sophoroside chloride demonstrates superior stability compared to cyanidin 3-glucoside. Under sugar-low jam conditions at 90°C for 5 minutes, cyanidin 3-sophoroside exhibits only 13.4% degradation compared to 24.6% for cyanidin 3-glucoside—an 11.2 percentage point stability advantage [1]. Even under severe conditions (105°C, 30 minutes) in high-sugar formulations, cyanidin 3-sophoroside maintains a 6.6 percentage point stability advantage over cyanidin 3-glucoside [1]. Industrial food scientists formulating natural colorants for thermally processed products should select cyanidin 3-sophoroside over cyanidin 3-glucoside when minimizing pigment loss during high-temperature processing is a critical quality parameter [1].

HPLC Profiling of Brassica Anthocyanins

Cyanidin 3-sophoroside chloride is an essential analytical standard for accurate anthocyanin quantification in Brassica vegetables, particularly red cabbage where it represents 14.27% of the total anthocyanin profile (approximately 169.5 μg·g⁻¹ fresh weight) [1]. In red cabbage extracts, cyanidin-3-sophoroside-5-glucoside was determined as the dominant anthocyanin along with its acylated derivatives [2]. The isolated fraction containing this compound was specifically identified as the fraction responsible for tyrosinase inhibitory activity [3]. Given its distinct chromatographic retention behavior—eluting earlier than cyanidin 3-glucoside under reversed-phase HPLC conditions—cyanidin 3-sophoroside cannot be substituted with cyanidin 3-glucoside as a calibration standard for Brassica anthocyanin analysis [4].

Enzymatic Browning Control in Fresh-Cut Produce

Cyanidin 3-sophoroside chloride is validated as an anti-browning agent for fresh-cut produce applications. The compound forms a ground-state complex with PPO via static quenching, with a temperature-dependent activation energy of 4.654 ± 0.1091 kJ·mol⁻¹, and induces enzyme conformational changes confirmed by 3D fluorescence and circular dichroism spectroscopy [1]. In practical application, cyanidin 3-sophoroside treatment decreased PPO activity and reduced the browning index of fresh-cut apples, directly correlating to extended postharvest storage duration [1]. Researchers investigating natural alternatives to sulfites and other synthetic anti-browning agents should select cyanidin 3-sophoroside over cyanidin 3-glucoside due to its defined non-competitive inhibition kinetics and validated ex vivo efficacy in fresh-cut produce models .

Application
Selection Property
Validation Focus
PPO inhibition research studies
Non-competitive, reversible enzyme kinetics profile
Lineweaver-Burk kinetic confirmation; binding energy review
Thermal stability screening
Diglycoside degradation rate under processing heat
Jam matrix model; temperature/time-dependent loss endpoints
Brassica anthocyanin HPLC profiling
Distinct RP-HPLC retention; resolved from monoglucosides
Chromatographic method re-baselining; retention order verification
Enzymatic browning control studies
Static quenching mechanism; enzyme conformational alteration
PPO activity reduction and browning index endpoints

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